N-(Cyclopropylmethyl)-4-chloro-benzylamine
Overview
Description
“N-(Cyclopropylmethyl)-4-chloro-benzylamine” is a chemical compound that contains a cyclopropylmethyl group and a 4-chloro-benzylamine moiety . The cyclopropyl group is a chemical structure derived from cyclopropane, typically produced in a cyclopropanation reaction .
Synthesis Analysis
The synthesis of cyclopropylmethyl compounds involves various methods. One approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to yield products in excellent yields . Another method involves the bromination of ketones using molecular bromine or copper (II) bromide .Molecular Structure Analysis
The cyclopropyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . The structure of cyclopropylmethyl compounds is highly strained due to the unfavored bond angles (60°), which can be explained by the Coulson-Moffit model using bent bonds or the Walsh model .Chemical Reactions Analysis
The chemical reactions involving cyclopropylmethyl compounds are diverse. For instance, the synthesis of bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Scientific Research Applications
Design and Structural Validation of Peptide–Drug Conjugate Ligands
This compound has been used in the design and structural validation of peptide–drug conjugate ligands of the kappa-opioid receptor . The high-resolution cryo-EM structure of the DNCP–NalA–KOR complex and molecular dynamics simulations were harnessed to validate the computational design model . This reveals a network of residues in ECL2/3 and TM6/7 controlling the intrinsic efficacy of KOR .
Pharmacological Investigations
The compound has been used in pharmacological investigations of N-substituent variation in morphine and oxymorphone . The presence of a N-phenethyl group in position 17 is highly favorable in terms of improved affinity and selectivity at the MOP receptor, potent agonism, and antinociceptive efficacy . The N-phenethyl derivatives of morphine and oxymorphone were very potent in stimulating G protein coupling and intracellular calcium release through the MOP receptor .
Sustainable Synthesis of Noroxymorphone
The compound has been used in the sustainable synthesis of noroxymorphone . The method is based on the anodic oxidative intramolecular cyclization of the N-methyl tertiary amine with the 14-hydroxyl group of the morphinan, followed by hydrolysis with hydrobromic acid, which releases the carbon from both heteroatoms .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-cyclopropylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h3-6,9,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYOTFXMCZDRDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-4-chloro-benzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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